8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Properties
One study provided detailed structural analysis of a related compound, highlighting its geometry, conformation, and intermolecular interactions. The purine system's fused rings are planar and inclined at a slight angle, indicating potential for specific biological interactions due to its unique structure (Karczmarzyk et al., 1995).
Receptor Affinity and Selectivity
Another research explored the affinity of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for serotoninergic and dopaminergic receptors. The study identified compounds with significant receptor affinity, indicating the potential for these derivatives in developing antidepressant and anxiolytic-like agents (Zagórska et al., 2015).
Pharmacological Potential
Research on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives revealed potential anxiolytic and antidepressant activities in preclinical models, suggesting a promising avenue for future drug development (Zagórska et al., 2009).
Antiviral and Antimicrobial Activity
Studies on the antiviral and antimicrobial properties of these compounds have also been conducted, indicating potential therapeutic applications in infectious diseases. For example, certain derivatives have been evaluated for their antiviral activity against herpes and rhinovirus (Kim et al., 1978).
Properties
IUPAC Name |
6-benzyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-28-11-10-23-18(26)16-17(22(3)20(23)27)21-19-24(14(2)12-25(16)19)13-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJSZMZBQIPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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